While no papers directly investigated the mechanism of action of this specific compound, its design as an α-glucosidase inhibitor suggests a similar mode of action to deoxynojirimycin and other DNJ derivatives. These compounds typically act as competitive inhibitors, binding to the active site of α-glucosidase and preventing the enzyme from binding to and breaking down carbohydrates. This competitive inhibition slows down the digestion and absorption of carbohydrates, resulting in a reduced postprandial rise in blood glucose levels.
The primary scientific research application of 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide stems from its potential as an α-glucosidase inhibitor. Researchers synthesized and evaluated this compound alongside other DNJ derivatives for their inhibitory activity against α-glucosidase. Results indicated that 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide exhibited significant inhibitory activity against α-glucosidase, with an IC50 value of 0.276 ± 0.13 mM. This inhibitory activity makes it a promising candidate for further investigation as a potential therapeutic agent for the management of type 2 diabetes.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9